molecular formula C17H16O5 B15341398 2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone CAS No. 159647-53-7

2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B15341398
CAS No.: 159647-53-7
M. Wt: 300.30 g/mol
InChI Key: XUGRNSSQYYXXBH-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a synthetic organic compound It features a benzodioxole ring and a dihydroxyphenyl group, which are common motifs in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dihydroxyphenyl Group: This step involves the coupling of the benzodioxole intermediate with a suitable dihydroxyphenyl derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: The presence of hydroxyl groups suggests potential antioxidant properties.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the design of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(1,3-Benzodioxol-5-yl)-1-(3,4-dihydroxyphenyl)ethanone: Contains additional hydroxyl groups, potentially altering its reactivity and biological activity.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the benzodioxole and dihydroxyphenyl moieties may confer unique properties not found in other similar compounds.

Properties

CAS No.

159647-53-7

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C17H16O5/c1-2-11-7-12(15(20)8-13(11)18)14(19)5-10-3-4-16-17(6-10)22-9-21-16/h3-4,6-8,18,20H,2,5,9H2,1H3

InChI Key

XUGRNSSQYYXXBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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